![molecular formula C11H17NOS B1399047 {1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol CAS No. 1249314-74-6](/img/structure/B1399047.png)
{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol
Overview
Description
“{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol” is a chemical compound with the CAS Number: 1249314-74-6 . It has a molecular weight of 211.33 . The IUPAC name of this compound is [1-(3-thienylmethyl)-4-piperidinyl]methanol . It is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for “{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol” is 1S/C11H17NOS/c13-8-10-1-4-12(5-2-10)7-11-3-6-14-9-11/h3,6,9-10,13H,1-2,4-5,7-8H2 .Physical And Chemical Properties Analysis
“{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol” is an oil .Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives are known to be used as corrosion inhibitors in industrial chemistry and material science. They help protect metals and alloys from corroding in aggressive environments, which is crucial for extending the lifespan of structures and machinery .
Organic Semiconductors
These compounds play a significant role in the development of organic semiconductors . They are used in creating materials that exhibit semiconductor properties and are essential for various electronic devices .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are utilized in the fabrication of OFETs . These transistors are a type of field-effect transistor using an organic semiconductor in its channel .
Organic Light-Emitting Diodes (OLEDs)
Another application is in the production of OLEDs . Thiophene derivatives contribute to the advancement of these devices, which are used for creating digital display screens .
Material Science
In material science, thiophene derivatives are used in producing certain types of polymers , notably polythiophenes. These polymers have applications in organic semiconductors, solar cells, and LEDs .
Antimicrobial Activity
Thiophene derivatives exhibit high antimicrobial activity against various microbial infections, making them valuable in the search for new antimicrobial agents .
Mechanism of Action
Target of Action
It’s worth noting that both thiophene and piperidine derivatives have been found to interact with a variety of biological targets . For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals , and thiophene derivatives have shown diverse biological activities .
Mode of Action
Compounds containing thiophene and piperidine moieties have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that compounds containing thiophene and piperidine moieties can influence a variety of biochemical pathways .
Result of Action
Compounds containing thiophene and piperidine moieties have been reported to exhibit a range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects .
properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-8-10-1-4-12(5-2-10)7-11-3-6-14-9-11/h3,6,9-10,13H,1-2,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDZUHZXDXBTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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